Halogen and Molecular Weight Comparison
The target compound (C5H4Cl2N2O, MW 179.00) contains a chlorine atom at the 4-position. In contrast, 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride (C5H4BrClN2O, MW 223.45) features a bromine substituent . The mass difference of 44.45 g/mol (ΔMW ~25%) significantly impacts reaction stoichiometry, purification, and the physicochemical properties of derived compounds. Additionally, the C–Br bond is generally more reactive in certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the C–Cl bond, offering distinct synthetic pathways [1].
| Evidence Dimension | Molecular Weight and Halogen Atom |
|---|---|
| Target Compound Data | 179.00 g/mol (C5H4Cl2N2O, 4-chloro) |
| Comparator Or Baseline | 223.45 g/mol (C5H4BrClN2O, 4-bromo) for 4-bromo-5-methyl-1H-pyrazole-3-carbonyl chloride |
| Quantified Difference | ΔMW = 44.45 g/mol (24.8% higher for bromo analog) |
| Conditions | Calculated molecular weights based on standard atomic masses |
Why This Matters
The lower molecular weight and presence of a C–Cl bond make the target compound more suitable for applications where lighter final compounds are desired or where the unique reactivity of aryl chlorides is preferred over aryl bromides.
- [1] PubChem. (2026). 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91691066 View Source
